Pyrimido[1,2-a]benzimidazol-4-ol
Overview
Description
Pyrimido[1,2-a]benzimidazol-4-ol is a nitrogen-containing heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are of significant interest due to their structural similarity to both benzimidazoles and various azolo[1,5-a]pyrimidines, which have demonstrated relevant biological properties, including antiviral, antibacterial, antiseptic, anticancer, and anti-glycation effects .
Preparation Methods
The synthesis of pyrimido[1,2-a]benzimidazol-4-ol typically involves the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives under basic catalysis conditions. One method involves using ethanol as a solvent, resulting in a good yield of the target compound . Another approach includes the use of carboxylic acid derivatives and multicomponent reactions to construct the pyrimido[1,2-a]benzimidazole structure . Industrial production methods often utilize highly active reusable catalysts based on heterogeneous layered double hydroxides on a polyacrylic support, which allows for solvent-free reactions and high yields .
Chemical Reactions Analysis
Pyrimido[1,2-a]benzimidazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include unsaturated ketone derivatives, carboxylic acid derivatives, and bifunctional synthetic equivalents . The major products formed from these reactions are typically other heterocyclic compounds with enhanced biological activity .
Scientific Research Applications
Pyrimido[1,2-a]benzimidazol-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown promise as a neuroprotective agent, particularly in the treatment of Alzheimer’s disease. Studies have demonstrated that derivatives of this compound can protect mitochondrial function and improve memory and behavior in animal models of Alzheimer’s disease . Additionally, these compounds exhibit photophysical properties that make them useful in optoelectronics as phosphors and fluorescent dyes in textile and polymer materials .
Mechanism of Action
The mechanism of action of pyrimido[1,2-a]benzimidazol-4-ol involves its ability to bind to metals such as copper and zinc, which are dysregulated in the brains of Alzheimer’s disease patients. This binding helps to prevent metal-dependent enzymatic reactions and oxidative damage, thereby protecting neuronal cells . The compound also affects the fibrillization of amyloid-beta peptides, which are associated with the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazol-4-ol is structurally similar to other nitrogen-containing heterocyclic compounds such as benzimidazoles and azolo[1,5-a]pyrimidines. These compounds share similar biological properties, including antiviral, antibacterial, and anticancer activities . this compound is unique in its ability to act as a neuroprotective agent by binding to metals and preventing oxidative damage, making it particularly valuable in the treatment of neurodegenerative diseases .
Similar Compounds
- Benzimidazole
- Azolo[1,5-a]pyrimidine
- Nitroazolo[5,1-c][1,2,4]triazine
- Nitroazolo[1,5-a]pyrimidine
Properties
IUPAC Name |
10H-pyrimido[1,2-a]benzimidazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-9-5-6-11-10-12-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQZQJXCXOPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC=CC(=O)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605013 | |
Record name | Pyrimido[1,2-a]benzimidazol-4(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36320-82-8 | |
Record name | Pyrimido[1,2-a]benzimidazol-4(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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